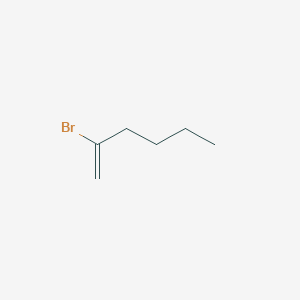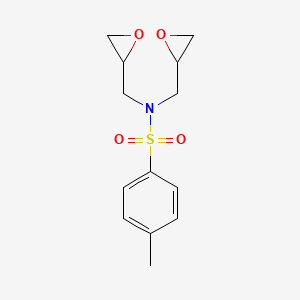![molecular formula C11H4ClN3O3 B12088005 7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)
7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione is a chemical compound with the following structure:
C14H6ClNO3
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One notable method is described in a study by Brown et al . It starts with the reaction of a pyridine derivative with an alkylating agent, followed by cyclization to form the pyridazinoquinoline core. The chlorination step introduces the chlorine atom at the 7-position.
Reaction Conditions::- Alkylation: Pyridine derivative + Alkylating agent
- Cyclization: Formation of the pyridazinoquinoline core
- Chlorination: Introduction of the chlorine atom at the 7-position
Industrial Production:: While specific industrial production methods are not widely documented, research efforts have focused on optimizing synthetic routes for scalability and efficiency.
化学反応の分析
Types of Reactions:: 7-Chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione can undergo various reactions, including:
Oxidation: Oxidative processes may modify the compound.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituents can be replaced by other groups.
Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation may yield hydroxylated derivatives.
- Reduction could lead to partially saturated forms.
- Substitution may result in new functional groups.
科学的研究の応用
7-Chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione has diverse applications:
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Studied for its pharmacological properties.
Industry: May serve as a precursor in the production of specialized chemicals.
作用機序
The compound’s mechanism of action involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
類似化合物との比較
While 7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione is unique in its structure, it shares similarities with related quinoline derivatives. Notable compounds include:
- [Compound A]
- [Compound B]
- [Compound C]
特性
分子式 |
C11H4ClN3O3 |
|---|---|
分子量 |
261.62 g/mol |
IUPAC名 |
7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione |
InChI |
InChI=1S/C11H4ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16) |
InChIキー |
IMIYFBGJPBQBOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)N=NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)
![3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)
![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)


![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)

![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)

![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)

![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)
